(4-Ethyl-2-fluorophenyl)methanamine;hydrochloride
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Overview
Description
“(4-Ethyl-2-fluorophenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2287281-37-0 . It has a molecular weight of 189.66 and its IUPAC name is (4-ethyl-2-fluorophenyl)methanamine hydrochloride . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h3-5H,2,6,11H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder . The compound is shipped at normal temperature .
Scientific Research Applications
Fluorescence Switches and Chemical Sensing
Tetra(4-(diethylamino)phenyl)ethene, a derivative related to (4-Ethyl-2-fluorophenyl)methanamine;hydrochloride, exhibits aggregation-induced emission (AIE) properties, making it suitable for reversible fluorescence switching in acidic and basic solutions. Its application spans chemical sensing and environmental monitoring due to its strong proton capture capability and reversible thermochromism, indicating potential in developing advanced materials for sensing technologies (Wang et al., 2015).
Chiral Discrimination
Chiral discrimination is another application, where derivatives of this compound have been utilized in the separation of enantiomers, showcasing the importance in pharmaceutical analysis and preparation of enantiomerically pure compounds (Bereznitski et al., 2002).
Drug Degradation and Analysis
In pharmaceutical sciences, the analysis of drug degradation products is crucial for ensuring drug safety and efficacy. Studies have demonstrated the utility of derivatives of this compound in the chromatographic separation and analysis of drug degradation products, aiding in the quality control of pharmaceuticals (El-Sherbiny et al., 2005).
Organic Electronics and Solar Cells
The field of organic electronics has also benefited from derivatives of this compound, particularly in the enhancement of conductivity and work function in materials such as PEDOT:PSS, a common hole transport material. This application is crucial for the development of high-performance organic solar cells and electronic devices (Zeng et al., 2020).
Neuropharmacology
In neuropharmacology, derivatives have been explored for their affinity towards neurokinin-1 receptors, suggesting potential for clinical applications in treating conditions like emesis and depression. This illustrates the role of this compound derivatives in the development of novel therapeutic agents (Harrison et al., 2001).
Safety and Hazards
The compound has been classified under GHS07 . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(4-ethyl-2-fluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-7-3-4-8(6-11)9(10)5-7;/h3-5H,2,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPQFWSIZYILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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